molecular formula C10H10N2O4S B6142357 2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 146628-90-2

2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B6142357
CAS No.: 146628-90-2
M. Wt: 254.26 g/mol
InChI Key: XDTQCBJZGNMWCO-UHFFFAOYSA-N
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Description

“2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another approach involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to produce the target compounds .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” was not found in the search results.


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For instance, they can participate in the Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure . The specific chemical reactions involving “this compound” were not found in the search results.

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The specific mechanism of action of “2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” was not found in the search results.

Future Directions

Research developments suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-(methoxymethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-4-6-8(13)11-5(3-16-2)12-9(6)17-7(4)10(14)15/h3H2,1-2H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTQCBJZGNMWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127599
Record name 1,4-Dihydro-2-(methoxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146628-90-2
Record name 1,4-Dihydro-2-(methoxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146628-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2-(methoxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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